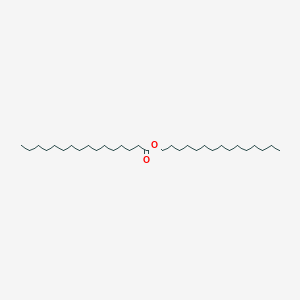
Pentadecyl hexadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentadecyl hexadecanoate, also known as cetyl palmitate, is an ester derived from hexadecanoic acid (palmitic acid) and pentadecanol. It is a waxy substance commonly found in the spermaceti organ of sperm whales and in the oil of certain plants. This compound is widely used in cosmetics and pharmaceuticals due to its emollient properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentadecyl hexadecanoate can be synthesized through the esterification of hexadecanoic acid with pentadecanol. The reaction typically involves heating the acid and alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction can be represented as follows:
C15H31OH+C16H32O2→C31H62O2+H2O
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a high yield and purity of the ester. The process may also involve the use of solvents to facilitate the reaction and improve the separation of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Pentadecyl hexadecanoate primarily undergoes hydrolysis, where it is broken down into hexadecanoic acid and pentadecanol in the presence of water and an acid or base catalyst. It can also undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Hydrolysis: Hexadecanoic acid and pentadecanol.
Oxidation: Various oxidized products depending on the conditions.
Reduction: Reduced forms of the ester, potentially leading to alcohols.
Wissenschaftliche Forschungsanwendungen
Pentadecyl hexadecanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and its presence in biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Widely used in cosmetics as an emollient and in lubricants due to its smooth texture and stability.
Wirkmechanismus
The mechanism of action of pentadecyl hexadecanoate in biological systems involves its incorporation into lipid bilayers, where it can influence membrane fluidity and stability. It may also interact with specific proteins and enzymes involved in lipid metabolism, although the exact molecular targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexadecyl octanoate: Another ester with similar properties but derived from octanoic acid.
Pentadecyl tetradecanoate: An ester derived from tetradecanoic acid, with slightly different physical properties.
Heptadecyl hexadecanoate: Similar to pentadecyl hexadecanoate but with a longer alcohol chain.
Uniqueness
This compound is unique due to its specific combination of hexadecanoic acid and pentadecanol, which gives it distinct physical and chemical properties. Its widespread use in cosmetics and pharmaceuticals highlights its versatility and effectiveness as an emollient and stabilizer.
Eigenschaften
CAS-Nummer |
18299-77-9 |
|---|---|
Molekularformel |
C31H62O2 |
Molekulargewicht |
466.8 g/mol |
IUPAC-Name |
pentadecyl hexadecanoate |
InChI |
InChI=1S/C31H62O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(32)33-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3 |
InChI-Schlüssel |
ZJJQVISBZSCPCM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



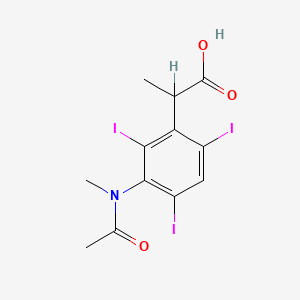
![N-[(Benzyloxy)carbonyl]-L-alanyl-D-alanyl-L-alanine](/img/structure/B14717064.png)



![1-[1-[3-(dimethylamino)propyl]-3,3-dimethyl-2-benzofuran-1-yl]-2-methylpropan-1-one;hydrochloride](/img/structure/B14717084.png)
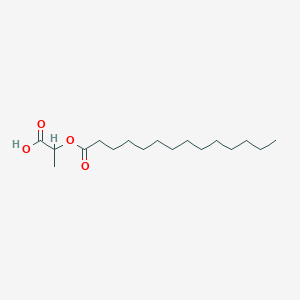
![Methanone, bis[4-(1-methylethyl)phenyl]-](/img/structure/B14717093.png)
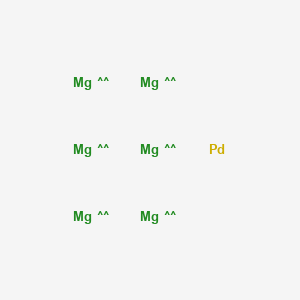
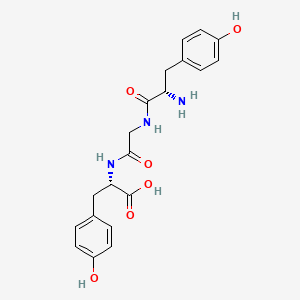

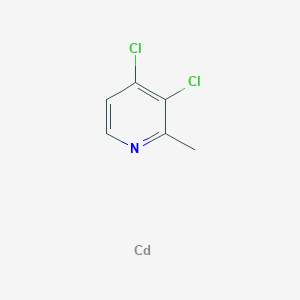
![1-Acetyl-1',3'-dihydrospiro[indole-3,2'-naphtho[2,3-d]imidazol]-2(1h)-one](/img/structure/B14717119.png)
